molecular formula C10H18OS B14373277 2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one CAS No. 90494-84-1

2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one

Cat. No.: B14373277
CAS No.: 90494-84-1
M. Wt: 186.32 g/mol
InChI Key: YIUHTPYAUPFMRF-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one is an organic compound with the molecular formula C10H18OS It is a cycloheptanone derivative where the 2-position is substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with propan-2-ylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the propan-2-ylsulfanyl group.

Scientific Research Applications

2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)cycloheptan-1-one: A similar compound without the sulfanyl group.

    Cycloheptanone: The parent compound without any substituents.

    2-Isopropylcycloheptanone: Another derivative with an isopropyl group.

Uniqueness

2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

90494-84-1

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

2-propan-2-ylsulfanylcycloheptan-1-one

InChI

InChI=1S/C10H18OS/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8,10H,3-7H2,1-2H3

InChI Key

YIUHTPYAUPFMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1CCCCCC1=O

Origin of Product

United States

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